molecular formula C12H15N3O B13985929 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 299164-04-8

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13985929
CAS No.: 299164-04-8
M. Wt: 217.27 g/mol
InChI Key: KOFOGNFLHIDEQK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound are not well-documented, but similar compounds are often produced using batch or continuous flow processes. These methods involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the pyrazole ring, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole .

Scientific Research Applications

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound for drug development. Studies focus on its efficacy, safety, and pharmacokinetic properties.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to potential anticancer activities .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine: This compound has a similar structure but lacks one methyl group. It exhibits different chemical reactivity and biological activities.

    1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-amine: This compound has a methyl group at a different position on the pyrazole ring. Its properties and applications may vary compared to this compound.

    1-(4-Methoxyphenyl)-1H-pyrazol-4-amine: This compound lacks both methyl groups, resulting in distinct chemical and biological characteristics.

Properties

CAS No.

299164-04-8

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-8-12(13)9(2)15(14-8)10-4-6-11(16-3)7-5-10/h4-7H,13H2,1-3H3

InChI Key

KOFOGNFLHIDEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)N

Origin of Product

United States

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